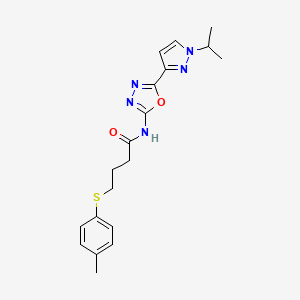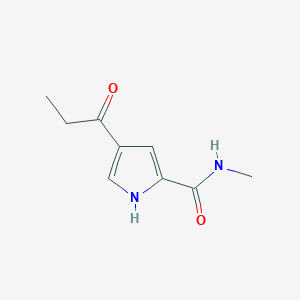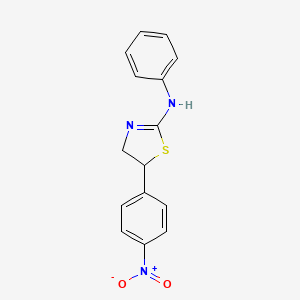![molecular formula C17H14ClNO2S B2502029 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione CAS No. 321433-56-1](/img/structure/B2502029.png)
1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Caspase-3 Inhibitory Activity : A study by Kravchenko et al. (2005) describes the synthesis of novel compounds related to 1H-pyrrole-2,5-dione, identifying some as potent inhibitors of caspase-3, suggesting potential for cancer treatment research (Kravchenko et al., 2005).
Luminescent Properties in Polymers
- Highly Luminescent Polymers : Zhang & Tieke (2008) synthesized polymers containing a derivative of 1H-pyrrole-2,5-dione, exhibiting strong fluorescence and high quantum yield. This research highlights its application in creating luminescent materials (Zhang & Tieke, 2008).
Photoluminescence in Conjugated Polymers
- Photoluminescent Conjugated Polymers : Beyerlein & Tieke (2000) developed π-conjugated polymers containing 1H-pyrrole-2,5-dione units, demonstrating strong photoluminescence and potential for electronic applications (Beyerlein & Tieke, 2000).
Inhibition of Prostaglandin Production
- Inhibitory Activity on PGE(2) Production : Moon et al. (2010) synthesized 1H-pyrrole-2,5-dione derivatives that inhibited PGE(2) production, indicating potential application in inflammation and pain management research (Moon et al., 2010).
Crystal Structure and Pigment Applications
- Pigment Applications and Structural Analysis : Fujii et al. (2002) conducted structural studies on compounds consisting of 1H-pyrrole-2,5-dione, underscoring its utility as a pigment in various applications (Fujii et al., 2002).
Reactions with Nucleophilic Agents
- Reactions with Binucleophilic Agents : Kosolapova et al. (2013) studied the reactions of a similar furanone compound with different nitrogen-containing agents, contributing to the understanding of its chemical reactivity (Kosolapova et al., 2013).
Corrosion Inhibition in Industrial Applications
- Corrosion Inhibition Properties : Zarrouk et al. (2015) found that 1H-pyrrole-2,5-dione derivatives are effective corrosion inhibitors for carbon steel, suggesting their potential in industrial applications (Zarrouk et al., 2015).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSNDWKIXRDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)



![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)



![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)



